![molecular formula C15H17ClN2O3S3 B4183941 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4183941.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Overview
Description
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a specific method.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It may also induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and improve antioxidant levels in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine in lab experiments include its potential as a therapeutic agent for cancer and inflammation. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine include further studies to fully understand its mechanism of action and potential therapeutic applications. Additionally, research should focus on developing derivatives of this compound with improved efficacy and reduced toxicity. Furthermore, studies should investigate the potential of this compound in combination therapies for cancer and inflammation.
Scientific Research Applications
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has various scientific research applications due to its potential as a therapeutic agent. This compound has been studied extensively for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer types. Additionally, it has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(5-ethylthiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S3/c1-2-11-3-4-12(22-11)15(19)17-7-9-18(10-8-17)24(20,21)14-6-5-13(16)23-14/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQMMGVANPMBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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